N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

structural isomer differentiation scaffold classification target specificity

Screening libraries often contain uncharacterized isomers that confound assay results. This compound solves that: a structurally authenticated 8H-indeno[1,2-d]thiazole chimera distinct from its isomer PU 23. - Confirmed scaffold with FBPase nanomolar inhibitor precedent; unexplored 4-(pyrrolidin-1-ylsulfonyl)benzamide vector for novel SAR. - ≥95% purity, suitable for direct deployment in FRET-based 3CLpro assays alongside published controls (IC50 1.28-6.42 µM). - Ideal for target deconvolution panels and analytical isomer differentiation method development.

Molecular Formula C21H19N3O3S2
Molecular Weight 425.52
CAS No. 681158-63-4
Cat. No. B2804690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS681158-63-4
Molecular FormulaC21H19N3O3S2
Molecular Weight425.52
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
InChIInChI=1S/C21H19N3O3S2/c25-20(14-7-9-16(10-8-14)29(26,27)24-11-3-4-12-24)23-21-22-19-17-6-2-1-5-15(17)13-18(19)28-21/h1-2,5-10H,3-4,11-13H2,(H,22,23,25)
InChIKeyQIRLHOSWCIINPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 681158-63-4 Structural Identity & Scaffold Origin


N-(8H-Indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 681158-63-4, molecular formula C21H19N3O3S2, molecular weight 425.52 g/mol) is a synthetic small molecule comprising a tricyclic 8H-indeno[1,2-d]thiazole core linked via an amide bond to a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety . The 8H-indeno[1,2-d]thiazole scaffold has been independently validated as a privileged pharmacophore in multiple drug-discovery programs, including potent fructose-1,6-bisphosphatase (FBPase) inhibitors (IC50 values reaching the nanomolar range) [1] and SARS-CoV-2 3CL protease inhibitors (representative compound 7a: IC50 = 1.28 ± 0.17 μM) [2]. The compound is commercially available at ≥95% purity from multiple screening-compound suppliers . Importantly, this compound is a structural isomer of PU 23 (CAS 817635-93-1), a known multidrug resistance protein 4 (MRP4/ABCC4) inhibitor, with which it shares the identical molecular formula but differs fundamentally in core scaffold architecture and, consequently, biological target profile .

Scaffold 8H-indeno[1,2-d]thiazole, a privileged pharmacophore for FBPase and 3CLpro
Isomer differentiation Structurally distinct from PU 23 (MRP4 inhibitor); scaffold determines target profile
Screening utility Novel 2-position substituent within validated antiviral and metabolic disease scaffolds

Why CAS 681158-63-4 Cannot Be Replaced by In-Class Analogs


The 8H-indeno[1,2-d]thiazole scaffold exhibits steep structure-activity relationships (SAR) that render generic substitution unreliable. Within the SARS-CoV-2 3CLpro inhibitor series, a single substituent change altered IC50 values by over 5-fold (compound 4: IC50 = 6.42 ± 0.90 μM vs. compound 7a: IC50 = 1.28 ± 0.17 μM) [1]. Similarly, in the FBPase inhibitor program, tricyclic indeno[1,2-d]thiazole derivatives displayed IC50 values spanning from low nanomolar to inactive depending on the nature and position of the sulfonamide-type substituent at the 2-position [2]. Furthermore, the target compound and its closest structural isomer PU 23 (CAS 817635-93-1) share the identical molecular formula (C21H19N3O3S2) and molecular weight (425.52) yet differ in core scaffold—indeno[1,2-d]thiazole vs. 1-benzoyl-3-[4-(benzylsulfamoyl)phenyl]thiourea—resulting in divergent biological profiles: PU 23 is characterized as an MRP4 inhibitor (IC50 values of 1.84–6.06 μM in HEK293/MRP4 cellular assays), while the indeno[1,2-d]thiazole scaffold is predominantly associated with FBPase, HDAC, 3CL protease, and adenosine receptor modulation [1]. Any substitution between these isomers or other in-class compounds without explicit, assay-matched comparative data risks introducing uncharacterized target selectivity and potency shifts that compromise experimental reproducibility and procurement value.

!
Structural isomer PU 23 cannot substitute Same molecular formula but core scaffold divergence: indeno[1,2-d]thiazole (FBPase/3CLpro) vs. thiourea (MRP4). Target profile may shift entirely.
!
In-class analog substitution is unreliable Steep SAR: substituent changes at 2-position altered potency by >5-fold in 3CLpro assays. Class-level scaffold activity does not guarantee similar potency.

Quantitative Differentiation Evidence for CAS 681158-63-4


Core Scaffold Identity vs. Structural Isomer PU 23

CAS 681158-63-4 and PU 23 (CAS 817635-93-1) are constitutional isomers sharing the identical molecular formula (C21H19N3O3S2) and molecular weight (425.52 g/mol). However, CAS 681158-63-4 possesses a rigid, planar 8H-indeno[1,2-d]thiazole tricyclic core, whereas PU 23 contains a flexible 1-benzoyl-3-[4-(benzylsulfamoyl)phenyl]thiourea scaffold [1]. This fundamental scaffold divergence dictates distinct target engagement profiles: PU 23 is a validated MRP4 (ABCC4) inhibitor with reported IC50 values of 1.84 μM (HEK293 cells) and 6.06 μM (HEK293/MRP4 cells) in cellular efflux assays , while the 8H-indeno[1,2-d]thiazole scaffold class is associated with FBPase, HDAC, and viral protease inhibition [1][2]. For procurement decisions, selecting the correct isomer is critical—a user requiring an MRP4 pharmacological tool should procure PU 23, whereas a user targeting FBPase or 3CL protease programs should procure CAS 681158-63-4 or its derivatives based on scaffold compatibility.

Scaffold Identity
Context-dependent
Indeno[1,2-d]thiazole (FBPase/3CLpro target space) vs. PU 23 thiourea scaffold (MRP4 target space)
Scaffold class determines target profile; isomer identity critical for assay selection
Verify scaffold by NMR or HPLC before procurement
structural isomer differentiation scaffold classification target specificity medicinal chemistry

Physicochemical Property Profile vs. Isomer PU 23

Computed physicochemical properties differentiate CAS 681158-63-4 from its isomer PU 23 in parameters relevant to membrane permeability and solubility. Based on ZINC database entries for compounds sharing the C21H19N3O3S2 formula, the indeno[1,2-d]thiazole scaffold is predicted to exhibit a topological polar surface area (tPSA) differing from that of PU 23 by approximately 10–15 Ų due to the distinct spatial arrangement of the sulfonamide and heterocyclic nitrogen atoms [1]. The 8H-indeno[1,2-d]thiazole core presents a more compact, planar geometry with the pyrrolidin-1-ylsulfonyl substituent oriented para to the benzamide linkage, whereas PU 23's thiourea core introduces additional rotatable bonds and a distinct hydrogen-bond donor/acceptor pattern (PU 23 SMILES: O=C(NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NCC1C=CC=CC=1)C1C=CC=CC=1) . These differences translate to predicted variations in logP, aqueous solubility, and passive membrane permeability, although no head-to-head experimental measurement of both compounds under identical conditions has been identified in the public domain.

Physicochemical Profile
Class-level
Estimated tPSA ~100–110 Ų vs. ~110–120 Ų; H-bond donors 1 vs. 3 (predicted)
Lower tPSA and fewer HBD may favor passive permeability
Computed values only; experimental validation needed
physicochemical properties drug-likeness permeability solubility prediction

Indeno[1,2-d]thiazole Scaffold as SARS-CoV-2 3CL Protease Inhibitor

The 8H-indeno[1,2-d]thiazole scaffold has been experimentally validated as a 3CL protease (3CLpro) inhibitor scaffold. In a 2022 study, a series of 8H-indeno[1,2-d]thiazole derivatives was synthesized and evaluated against SARS-CoV-2 3CLpro. The hit compound 4 displayed an IC50 of 6.42 ± 0.90 μM, and subsequent optimization yielded compound 7a with an IC50 of 1.28 ± 0.17 μM [1]. CAS 681158-63-4 shares the identical 8H-indeno[1,2-d]thiazole core but bears a distinct 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent at the 2-position, differentiating it from the reported compounds which carry different substituents at this position. No direct 3CLpro inhibition data have been published for CAS 681158-63-4 specifically. However, the scaffold SAR established in this study demonstrates that the indeno[1,2-d]thiazole core is a productive starting point for 3CLpro inhibitor development, with quantitative potency dependent on the specific 2-position substituent [1]. A user procuring CAS 681158-63-4 for 3CLpro screening should benchmark it against compound 7a (IC50 = 1.28 μM) as a positive control.

3CLpro Inhibition SAR
Class-level
IC50 range: 1.28–6.42 μM
2-Position substituent drives >5-fold potency shift; CAS 681158-63-4 not yet tested
Use compound 7a (IC50 1.28 μM) as scaffold-matched control
SARS-CoV-2 3CL protease antiviral indeno[1,2-d]thiazole

Indeno[1,2-d]thiazole Scaffold as FBPase Inhibitor

The tricyclic 8H-indeno[1,2-d][1,3]thiazole scaffold was developed through structure-based drug design as a privileged chemotype for fructose-1,6-bisphosphatase (FBPase) inhibition, a validated target for type 2 diabetes [1]. Extensive SAR exploration at Daiichi Sankyo yielded compounds with nanomolar inhibitory potency against human liver FBPase, with co-crystal structures confirming binding at the allosteric AMP site [1][2]. For example, tricyclic inhibitor 10b was co-crystallized with human liver FBPase, demonstrating specific hydrogen-bonding and hydrophobic interactions between the indeno[1,2-d]thiazole core and the enzyme [2]. CAS 681158-63-4, with its 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent at the 2-position, represents a structurally distinct substitution pattern relative to the published FBPase inhibitors, which typically feature sulfonylureido or related groups at this position [1]. While no FBPase inhibition data exist for CAS 681158-63-4, the co-crystal structures provide a rational basis for docking studies and structure-guided optimization using this compound as a novel starting point.

FBPase Inhibition
Class-level
Scaffold IC50 down to nanomolar range
Co-crystal structures (PDB 3KBZ) support docking-based evaluation
Pyrrolidin-1-ylsulfonyl substituent not assessed for FBPase
FBPase gluconeogenesis type 2 diabetes structure-based drug design

Purity & Analytical Specifications vs. Isomer PU 23

CAS 681158-63-4 is commercially supplied at a standard purity of ≥95% as determined by HPLC . In comparison, PU 23 (CAS 817635-93-1) is available at a higher certified purity of ≥98% (HPLC) from multiple suppliers, including Tocris and MedChemExpress . The 3% purity differential is modest but may be relevant for biophysical assays (e.g., SPR, ITC) where impurities can affect baseline signals. Additionally, CAS 681158-63-4 is supplied as a solid with recommended storage at -20°C, while PU 23 is documented to be soluble in DMSO to at least 50 mM . No formal solubility data for CAS 681158-63-4 in standard assay solvents (DMSO, ethanol, aqueous buffer) have been published, which represents a gap in characterization that users should anticipate addressing experimentally prior to assay deployment.

Purity & Solubility
Specification review
≥95% (HPLC); Solubility not reported vs. PU 23 ≥98%, ≥50 mM DMSO
Solubility documentation gap; plan experimental measurement
3% purity difference may affect biophysical assays
purity specification quality control HPLC procurement specification

Patent Landscape: Indeno[1,2-d]thiazole vs. Pyrrolidine Sulfonamide IP

The indeno[1,2-d]thiazole scaffold is protected under the patent family originating from Aventis Pharma (now Sanofi), exemplified by AU2001244136B2 and related filings (priority date: February 26, 2000), which claim 8,8a-dihydroindeno[1,2-d]thiazole derivatives bearing sulfonamide or sulfone substituents at the 2-position as anorectic agents for the treatment of obesity [1]. In contrast, the pyrrolidine sulfonamide chemotype is covered by SmithKline Beecham's US7019008, which claims pyrrolidine sulfonamides as urotensin II antagonists for cardiovascular indications including congestive heart failure, stroke, and ischemic heart disease [2]. CAS 681158-63-4 structurally merges elements of both patent families—the indeno[1,2-d]thiazole core from the Aventis anorectic series and the pyrrolidin-1-ylsulfonyl moiety from the SKB urotensin II series—creating a chimeric scaffold with no direct patent precedent for its specific combination. This structural hybridization potentially offers freedom-to-operate advantages for novel target discovery while simultaneously lacking the validated target annotation that accompanies compounds from either patent family alone.

Patent Landscape
Source review
Chimeric scaffold: indeno[1,2-d]thiazole (anorectic patents) + pyrrolidine sulfonamide (urotensin II patents); no single patent claims this combination
Uncharacterized target landscape; no pre-existing deconvolution data
Potential for novel polypharmacology, but requires discovery effort
patent differentiation intellectual property therapeutic indication anorectic urotensin

Application Scenarios for CAS 681158-63-4


Computational Docking Against FBPase (PDB 3KBZ)

CAS 681158-63-4 is recommended as a novel docking candidate for FBPase (PDB: 3KBZ), leveraging the established co-crystal structure of the 8H-indeno[1,2-d]thiazole scaffold bound at the allosteric AMP site . The compound's 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent at the 2-position represents an unexplored vector within the binding pocket, offering a structurally rational but experimentally untested hypothesis for FBPase inhibition. Users should benchmark docking scores against the co-crystallized ligand in 3KBZ and published tricyclic inhibitors with nanomolar IC50 values . This scenario is appropriate for medicinal chemistry groups seeking novel FBPase inhibitor leads that lie outside existing patent claims.

3CL Protease Inhibitor Screening with Scaffold-Matched Controls

CAS 681158-63-4 can be deployed as a structurally novel member of the 8H-indeno[1,2-d]thiazole series in SARS-CoV-2 3CLpro biochemical FRET assays, using published compounds 4 (IC50 = 6.42 μM) and 7a (IC50 = 1.28 μM) as scaffold-matched positive controls and quantitative benchmarks . The compound's distinct 4-(pyrrolidin-1-ylsulfonyl)benzamide substituent extends SAR coverage at the 2-position beyond compounds described in the 2022 study, potentially revealing potency improvements or selectivity gains. This scenario suits antiviral drug discovery programs aiming to expand the chemical diversity of non-covalent 3CLpro inhibitors beyond the predominant peptidomimetic chemotypes.

Target Deconvolution of Chimeric Indeno[1,2-d]thiazole–Pyrrolidine Sulfonamide

CAS 681158-63-4 represents a structurally unprecedented chimera between the Aventis indeno[1,2-d]thiazole anorectic scaffold (AU2001244136B2) and the SmithKline Beecham pyrrolidine sulfonamide urotensin II antagonist scaffold (US7019008) . This compound is suited for broad-panel target deconvolution studies (e.g., Eurofins SafetyScreen, CEREP panel, or thermal proteome profiling) to identify its primary molecular target(s) de novo. The absence of prior biological annotation, combined with its dual patent-family heritage, makes CAS 681158-63-4 a candidate for discovering unexpected polypharmacology that could open new therapeutic avenues. Procurement is appropriate for academic chemical biology groups and biotech companies engaged in phenotypic screening and target identification.

Isomer-Specific Reference Standard for Analytical Methods

CAS 681158-63-4 and its structural isomer PU 23 (CAS 817635-93-1) share identical molecular formula and molecular weight, posing a risk of mistaken identity in compound management workflows . CAS 681158-63-4 can serve as an isomer-specific reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving these two isomers based on their distinct chromatographic retention times, fragmentation patterns, or spectroscopic signatures. This application is relevant for analytical chemistry groups in pharmaceutical QC, compound management facilities, and screening laboratories that maintain libraries containing both isomers and require unambiguous identity confirmation prior to assay deployment.

Application
Selection Property
Validation Focus
FBPase docking studies
8H-indeno[1,2-d]thiazole core with co-crystal template (PDB 3KBZ)
Docking score comparison to co-crystallized ligand; substituent complementarity
3CLpro inhibitor screening
Scaffold-matched SAR; distinct 2-position substituent
FRET-based IC50 against recombinant 3CLpro; benchmark to compound 7a
Target deconvolution studies
Chimeric scaffold with no prior biological annotation
Broad-panel profiling (e.g., kinase panel, CEREP) to identify primary targets
Isomer-specific reference standard
Structural differentiation from PU 23 despite identical MW
HPLC or LC-MS method development for isomer resolution
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